molecular formula C25H24N4O3S B184956 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione CAS No. 82627-73-4

1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione

Cat. No. B184956
CAS RN: 82627-73-4
M. Wt: 460.5 g/mol
InChI Key: ZFHNLUYENHZKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione, also known as MBMIT, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields. MBMIT is a thione derivative of imidazolidine with two imine groups and two methoxyphenyl groups attached to the nitrogen atoms.

Mechanism Of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione is not well understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It has been proposed that 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione may interact with DNA and RNA, leading to the inhibition of transcription and translation. Additionally, 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione may induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione has also been shown to have antioxidant properties, which may contribute to its anticancer activity. In addition, 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione has been found to have anti-inflammatory effects, with studies showing its ability to reduce the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. Additionally, 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione has shown promising results in various scientific research fields, making it a potentially useful tool for researchers. However, one limitation of using 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione is not well understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione. One area of interest is its potential use as an anticancer agent, with further studies needed to determine its effectiveness in vivo. Additionally, research on the mechanism of action of 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione is needed to better understand its biological activity. Another area of future research is the development of new synthesis methods for 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione, which may improve its yield and purity. Finally, research on the potential use of 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione as a catalyst for various chemical reactions could lead to the development of new synthetic methods and materials.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione involves the reaction of 1,3-dimethylimidazolidine-2-thione with 4-methoxybenzaldehyde and ammonium acetate in the presence of acetic acid. The reaction is carried out under reflux for several hours, followed by the addition of hydrochloric acid to precipitate the product. The resulting 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione is then purified by recrystallization from ethanol.

Scientific Research Applications

1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione has also been studied for its potential use as a corrosion inhibitor, with research showing its effectiveness in protecting metal surfaces from corrosion. Additionally, 1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione has been explored as a catalyst for various chemical reactions, including the synthesis of benzimidazoles and the oxidation of alcohols.

properties

CAS RN

82627-73-4

Product Name

1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione

InChI

InChI=1S/C25H24N4O3S/c1-28-23(26-17-5-11-20(30-2)12-6-17)24(27-18-7-13-21(31-3)14-8-18)29(25(28)33)19-9-15-22(32-4)16-10-19/h5-16H,1-4H3

InChI Key

ZFHNLUYENHZKDV-UHFFFAOYSA-N

SMILES

CN1C(=NC2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)OC)N(C1=S)C4=CC=C(C=C4)OC

Canonical SMILES

CN1C(=NC2=CC=C(C=C2)OC)C(=NC3=CC=C(C=C3)OC)N(C1=S)C4=CC=C(C=C4)OC

Other CAS RN

82627-73-4

Origin of Product

United States

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